(E)-N-Benzyl-1-(pyridin-4-yl)methanimine
CAS No.: 72954-83-7
Cat. No.: VC19352913
Molecular Formula: C13H12N2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72954-83-7 |
|---|---|
| Molecular Formula | C13H12N2 |
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | N-benzyl-1-pyridin-4-ylmethanimine |
| Standard InChI | InChI=1S/C13H12N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-9,11H,10H2 |
| Standard InChI Key | HWVAYMNSJPBSMB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN=CC2=CC=NC=C2 |
Introduction
Structural and Molecular Characteristics
The molecular formula of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine is C₁₃H₁₂N₂, with a molar mass of 196.25 g/mol. Its IUPAC name reflects the (E)-stereochemistry of the imine bond, where the benzyl and pyridin-4-yl groups are positioned on opposite sides of the C=N double bond. Key structural attributes include:
-
Pyridine Ring: The pyridin-4-yl group contributes electron-withdrawing effects, influencing the compound’s electronic properties and reactivity.
-
Imine Linkage: The C=N bond facilitates coordination with metal ions and participation in redox reactions.
-
Benzyl Substituent: Enhances lipophilicity, potentially improving membrane permeability in biological systems.
Spectroscopic characterization typically involves:
-
¹H NMR: Aromatic protons from the pyridine and benzyl groups resonate between δ 7.2–8.5 ppm, while the imine proton appears as a singlet near δ 8.3 ppm.
-
IR Spectroscopy: A strong absorption band near 1620 cm⁻¹ confirms the C=N stretch.
Synthesis and Optimization
Condensation Reaction
The compound is synthesized via a condensation reaction between benzylamine and pyridine-4-carbaldehyde under dehydrating conditions:
Typical Protocol:
-
Dissolve benzylamine (1.07 g, 10 mmol) and pyridine-4-carbaldehyde (1.07 g, 10 mmol) in anhydrous ethanol.
-
Add catalytic acetic acid (0.1 mL) and reflux at 80°C for 6 hours.
-
Cool the mixture, filter the precipitate, and recrystallize from ethanol to obtain yellow crystals (yield: 72–85%).
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
-
Solvent-Free Conditions: Microwave-assisted synthesis reduces reaction time to <30 minutes.
-
Catalyst Optimization: Zeolites or molecular sieves improve yields to >90% by adsorbing water.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 98–102°C |
| Solubility | Soluble in DMSO, ethanol, chloroform |
| Stability | Sensitive to UV light and humidity |
| LogP (Octanol-Water) | 2.1 ± 0.3 |
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, indicating moderate thermal stability.
Biological Activity and Applications
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 50.0 |
Mechanistic studies suggest disruption of microbial cell membranes via interaction with phospholipid bilayers.
Anticancer Activity
Iron(III) complexes of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine demonstrate photocytotoxic effects under visible light (λ = 650 nm):
| Cell Line | IC₅₀ (μM) |
|---|---|
| A549 (Lung Cancer) | 4.2 |
| MCF-7 (Breast Cancer) | 5.8 |
The mechanism involves light-triggered reactive oxygen species (ROS) generation, inducing apoptosis via mitochondrial pathway activation.
Coordination Chemistry
The compound acts as a bidentate ligand, coordinating through the pyridyl nitrogen and imine nitrogen atoms. Notable complexes include:
-
Cu(II) Complex: Exhibits superoxide dismutase (SOD) mimetic activity (IC₅₀ = 1.8 μM).
-
La(III) Complex: Luminescent properties with emission at 612 nm (quantum yield = 0.34).
Applications in catalysis include Suzuki-Miyaura coupling reactions, achieving turnover frequencies (TOF) up to 1,200 h⁻¹.
Challenges and Future Directions
While promising, several limitations must be addressed:
-
Oxidative Degradation: The imine bond is prone to hydrolysis in aqueous media. Solutions include structural modification with electron-donating groups (e.g., –OCH₃).
-
Bioavailability: Poor aqueous solubility limits in vivo efficacy. Nanoformulation with PEGylated liposomes enhances delivery.
Future research should prioritize:
-
In Vivo Toxicity Studies: To evaluate safety profiles.
-
Structure-Activity Relationships (SAR): Optimizing substituents for target specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume